![molecular formula C21H27N3O3S B2684655 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-15-1](/img/structure/B2684655.png)
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core, along with the ethoxybenzamido and carboxamide substituents. These groups could potentially form hydrogen bonds and other interactions, influencing the compound’s behavior .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy, benzamido, and carboxamide groups could impact its solubility, polarity, and other properties .
Applications De Recherche Scientifique
Anti-Cancer Properties
Compound 1 has shown promise as an anti-cancer agent. In a study conducted on ovarian cancer cell lines (SK-OV-3 and OVCAR-3), it exhibited cytotoxic effects and induced apoptosis. Additionally, it led to metabolomic changes in these cells. Notably, treatment with Compound 1 reduced the percentage of cancer stem cells (CSCs) compared to non-treated cells .
Glycosphingolipid (GSL) Expression Modulation
GSLs play crucial roles in cell signaling, adhesion, and immune responses. Compound 1 has been investigated for its impact on GSL expression. Specifically, it affected both CSCs (CD49f+) and non-CSCs (CD49f−), suggesting potential therapeutic implications in cancer therapy .
Bacterial Wilt Control in Tomatoes
In a different context, researchers explored novel pyridine-3-carboxamide analogs to combat bacterial wilt caused by Ralstonia solanacearum in tomatoes. While not directly related to ovarian cancer, this highlights the versatility of pyridine-3-carboxamides in diverse applications .
Cytotoxic Activity Against Cancer Cell Lines
Compound 1 and related analogs have demonstrated cytotoxic activity against various cancer cell lines. For instance, they showed superior activity against breast cancer (MCF-7) and colon cancer (HCT-116) cells. These findings underscore their potential as anti-cancer agents .
Inhibition of Specific Enzymes
Further studies have investigated whether Compound 1 inhibits specific enzymes involved in cancer progression. Understanding its mechanism of action at the molecular level is crucial for targeted therapies .
Drug Design and Optimization
Researchers have used Compound 1 as a starting point for drug design and optimization. By modifying its structure, they aim to enhance its efficacy, reduce side effects, and improve bioavailability .
Propriétés
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-6-27-13-9-7-12(8-10-13)18(26)23-19-15(17(22)25)14-11-20(2,3)24-21(4,5)16(14)28-19/h7-10,24H,6,11H2,1-5H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHXAEVWXVRNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


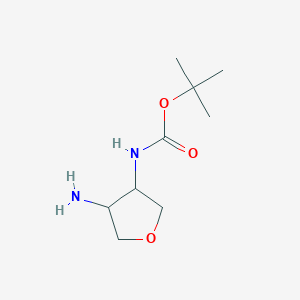
![(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2684575.png)
![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)
![2-[(4-Fluorophenoxy)methyl]morpholine HCl](/img/structure/B2684577.png)

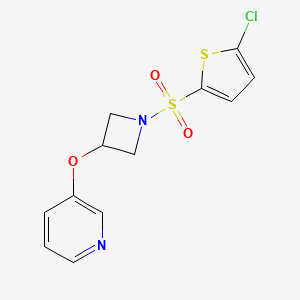
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)
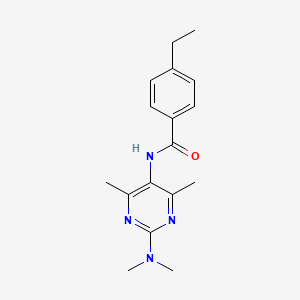
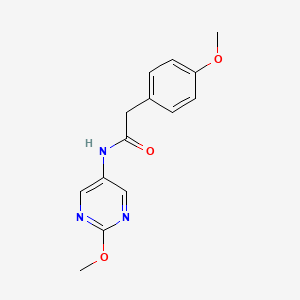
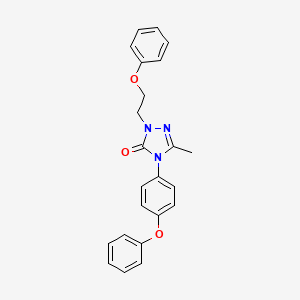
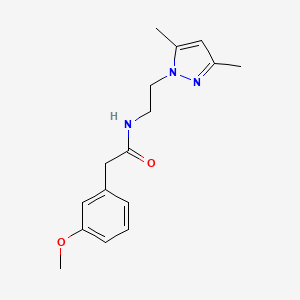
![4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2684595.png)